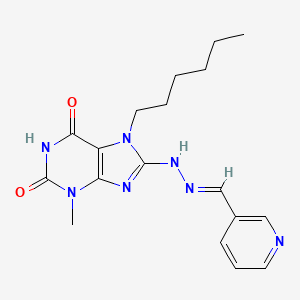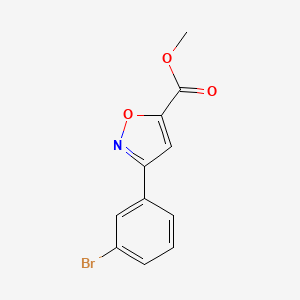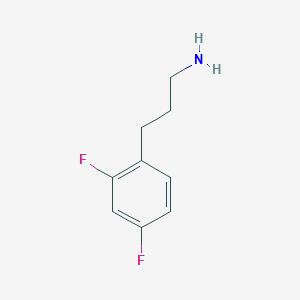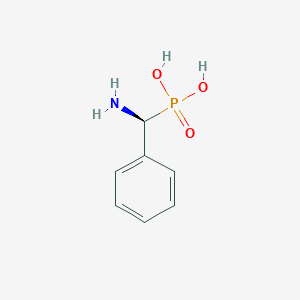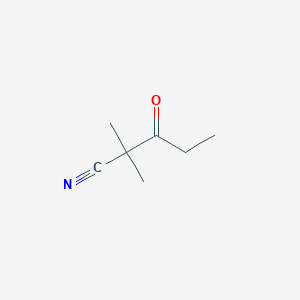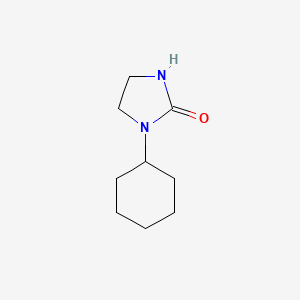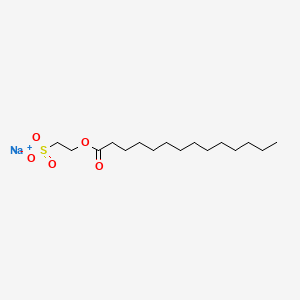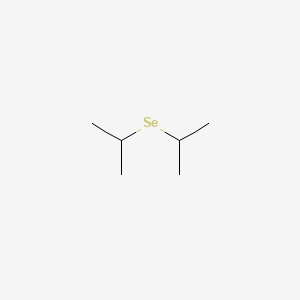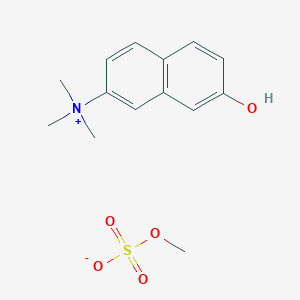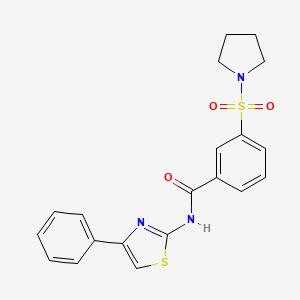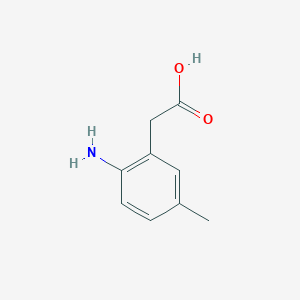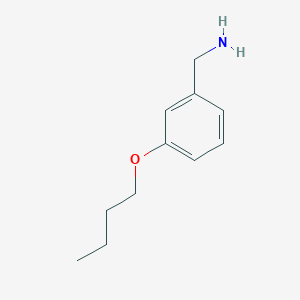
L-Proline, D-prolyl-
Overview
Description
L-Proline, D-prolyl- is a compound that consists of two proline molecules, one in the L-configuration and the other in the D-configuration. Proline is a unique amino acid due to its cyclic structure, which imparts rigidity to proteins and peptides. L-Proline is a naturally occurring, non-essential amino acid, while D-Proline is an unnatural amino acid. Both forms are known for their roles in asymmetric organocatalysis and have been widely studied for their applications in various fields of chemistry and biology .
Preparation Methods
Synthetic Routes and Reaction Conditions
L-Proline, D-prolyl- can be synthesized through several methods. One common approach involves the amidation of L-Proline with D-Proline using biocatalysts. This method ensures high optical purity and avoids racemization . Another method involves the use of metabolic engineering strategies to produce hydroxyproline derivatives, which can then be converted to L-Proline, D-prolyl- through further chemical reactions .
Industrial Production Methods
Industrial production of L-Proline, D-prolyl- often involves fermentation processes using genetically engineered microorganisms. These microorganisms are designed to overproduce proline, which is then harvested and purified . This method is preferred due to its scalability and environmental friendliness compared to traditional chemical synthesis.
Chemical Reactions Analysis
Types of Reactions
L-Proline, D-prolyl- undergoes various chemical reactions, including:
Oxidation: Conversion to hydroxyproline derivatives.
Reduction: Formation of prolinamide.
Substitution: Involvement in Mannich reactions, aldol reactions, and Michael additions.
Common Reagents and Conditions
Oxidation: Typically involves oxidizing agents like hydrogen peroxide or molecular oxygen.
Reduction: Uses reducing agents such as sodium borohydride or catalytic hydrogenation.
Substitution: Common reagents include aldehydes, ketones, and amines under basic or acidic conditions.
Major Products Formed
Oxidation: Hydroxyproline derivatives.
Reduction: Prolinamide.
Substitution: β-aminocarbonyl compounds, erythrose equivalents, and spirooxindazoles.
Scientific Research Applications
L-Proline, D-prolyl- has a wide range of applications in scientific research:
Mechanism of Action
L-Proline, D-prolyl- exerts its effects through several mechanisms:
Catalysis: Acts as a chiral organocatalyst, facilitating the formation of enantiopure compounds.
Protein Folding: Influences protein structure and stability due to its cyclic structure.
Metabolic Pathways: Involved in proline metabolism, which is linked to various cellular processes, including redox homeostasis and signaling pathways.
Comparison with Similar Compounds
L-Proline, D-prolyl- is unique compared to other proline analogues due to its dual configuration. Similar compounds include:
L-Azetidine-2-carboxylic acid: A toxic non-proteinogenic amino acid.
Trans-4-hydroxy-L-proline: A major component of collagen.
Cis-4-hydroxy-L-proline: Used as a chiral building block in organic synthesis.
These compounds share some structural similarities but differ in their biological roles and applications, highlighting the uniqueness of L-Proline, D-prolyl- in various scientific and industrial contexts.
Properties
IUPAC Name |
(2S)-1-[(2R)-pyrrolidine-2-carbonyl]pyrrolidine-2-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O3/c13-9(7-3-1-5-11-7)12-6-2-4-8(12)10(14)15/h7-8,11H,1-6H2,(H,14,15)/t7-,8+/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWCOTTLHDJWHRS-SFYZADRCSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C(=O)N2CCCC2C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H](NC1)C(=O)N2CCC[C@H]2C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70720804 | |
| Record name | D-Prolyl-L-proline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70720804 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
37784-16-0 | |
| Record name | D-Prolyl-L-proline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70720804 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


